5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a unique chemical compound. It has an empirical formula of C7H6N4O and a molecular weight of 162.15 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of compounds similar to 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine has been reported in the literature. For instance, a study reported the synthesis of coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand . Another study reported the synthesis and antifungal activities of a few 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide .Scientific Research Applications
Antibacterial Applications
The compound has been synthesized and evaluated for its antibacterial activities. It shows promise against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The presence of the 1,3,4-oxadiazole moiety contributes to its potent antibacterial properties .
Antifungal Properties
Derivatives of 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine have also been explored for their antifungal activities. The structural framework of the compound allows it to interact with fungal cell components, disrupting their function and growth .
Anti-inflammatory Potential
The compound’s structure is conducive to anti-inflammatory activity. This is due to its ability to modulate biological pathways that lead to inflammation, making it a potential candidate for the development of new anti-inflammatory drugs .
Anticonvulsant Effects
Research indicates that 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine could be effective in managing seizures. Its anticonvulsant properties are likely linked to its interaction with neuronal receptors that regulate excitability .
Anticancer Research
The compound’s ability to interfere with cancer cell proliferation makes it a subject of interest in anticancer research. Its mechanism may involve the disruption of cellular signaling pathways critical for tumor growth and survival .
Antituberculosis Activity
Given the ongoing challenge of tuberculosis, the compound’s potential antituberculosis activity is significant. It may work by targeting bacterial enzymes or pathways essential for the survival of Mycobacterium tuberculosis .
Antileukemic Properties
The compound has shown potential in the treatment of leukemia. Its antileukemic activity could be attributed to its ability to induce apoptosis in leukemic cells or inhibit pathways that contribute to leukemia cell survival .
Antiparasitic Applications
Parasitic infections are a major health concern, and 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine has been studied for its antiparasitic effects. It may exert its activity by affecting the energy metabolism or reproductive processes of parasites .
Safety And Hazards
properties
IUPAC Name |
5-pyridin-3-yl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJFOJPCCULLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205738 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-73-9 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5711-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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